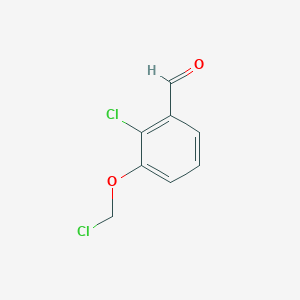
2-Chloro-3-(chloromethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(chloromethoxy)benzaldehyde is an organic compound with the molecular formula C8H6Cl2O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chloro group and a chloromethoxy group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(chloromethoxy)benzaldehyde typically involves the chlorination of 3-hydroxybenzaldehyde followed by the introduction of a chloromethoxy group. One common method involves the reaction of 3-hydroxybenzaldehyde with thionyl chloride to form 3-chlorobenzaldehyde. This intermediate is then reacted with chloromethyl methyl ether in the presence of a base to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(chloromethoxy)benzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzaldehydes.
Oxidation: Formation of 2-Chloro-3-(chloromethoxy)benzoic acid.
Reduction: Formation of 2-Chloro-3-(chloromethoxy)benzyl alcohol.
Scientific Research Applications
2-Chloro-3-(chloromethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(chloromethoxy)benzaldehyde involves its reactivity towards nucleophiles and electrophiles. The chloro and chloromethoxy groups make the benzene ring more susceptible to nucleophilic aromatic substitution reactions. The aldehyde group can participate in various redox reactions, making the compound versatile in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a chloromethoxy group.
3-Chloro-2-hydroxybenzaldehyde: Similar structure but with different positions of the chloro and hydroxy groups.
2-Chloro-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a chloromethoxy group.
Uniqueness
2-Chloro-3-(chloromethoxy)benzaldehyde is unique due to the presence of both chloro and chloromethoxy groups, which provide distinct reactivity patterns compared to its analogs. This makes it a valuable compound in synthetic chemistry for creating complex molecules with specific functional groups .
Properties
Molecular Formula |
C8H6Cl2O2 |
|---|---|
Molecular Weight |
205.03 g/mol |
IUPAC Name |
2-chloro-3-(chloromethoxy)benzaldehyde |
InChI |
InChI=1S/C8H6Cl2O2/c9-5-12-7-3-1-2-6(4-11)8(7)10/h1-4H,5H2 |
InChI Key |
ZMKDKRIPIAVDMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OCCl)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


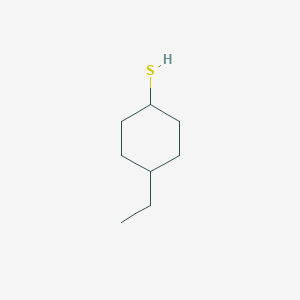
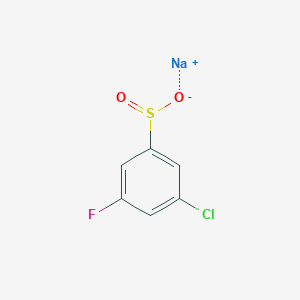


![1-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13193993.png)
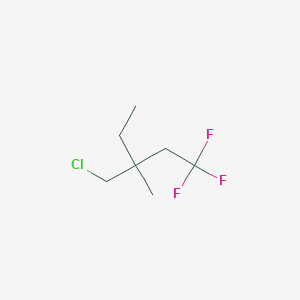
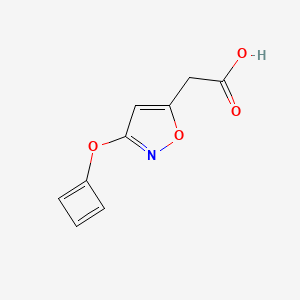
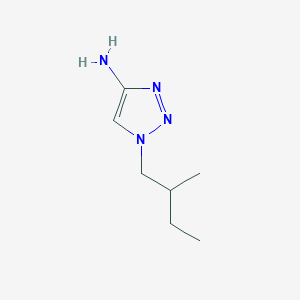
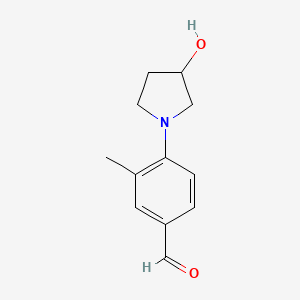
![1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylpropan-1-one](/img/structure/B13194014.png)
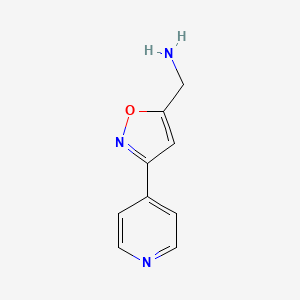
![1-[(Benzyloxy)carbonyl]-4-fluoro-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13194048.png)
![3-[(2,5-Dimethylphenyl)sulfanyl]butan-2-one](/img/structure/B13194050.png)
![2-[5-(4-Fluorophenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13194053.png)
